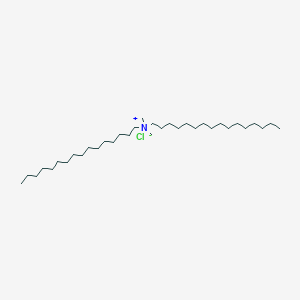

Dihexadecyl dimethyl ammonium chloride

Description

Properties

IUPAC Name |

dihexadecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051461 | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1812-53-9, 68002-59-5 | |

| Record name | Dicetyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliquat 206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dihexadecyl Dimethyl Ammonium Chloride (CAS No. 1812-53-9) for Advanced Pharmaceutical Applications

This guide provides a comprehensive technical overview of Dihexadecyl Dimethyl Ammonium Chloride (DDA), a cationic surfactant with significant and expanding applications in drug delivery, vaccine formulation, and gene therapy. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, characterization, and practical applications of DDA, emphasizing the causality behind its utility in advanced pharmaceutical formulations.

Introduction: The Molecular Architecture and Significance of Dihexadecyl Dimethyl Ammonium Chloride

Dihexadecyl Dimethyl Ammonium Chloride, also known as Dicetyldimethylammonium Chloride, is a quaternary ammonium compound with the chemical formula C₃₄H₇₂ClN.[1][2] Its structure features a central positively charged nitrogen atom bonded to two methyl groups and two long hexadecyl (C16) alkyl chains, with a chloride anion providing charge neutrality. This amphipathic architecture, possessing a hydrophilic cationic head group and two hydrophobic tails, is the primary determinant of its self-assembly properties and its utility as a cationic surfactant.

The dual long alkyl chains distinguish DDA from single-chain quaternary ammonium compounds, leading to a higher phase transition temperature and greater stability in the vesicular structures it forms. These properties are paramount in its application as a component of liposomes and other nanoparticle-based delivery systems, where structural integrity is crucial for efficacy and safety.

Table 1: Physicochemical Properties of Dihexadecyl Dimethyl Ammonium Chloride

| Property | Value | Source(s) |

| CAS Number | 1812-53-9 | [1][2] |

| Molecular Formula | C₃₄H₇₂ClN | [1][2] |

| Molecular Weight | 530.4 g/mol | [2] |

| Appearance | White to off-white waxy solid or powder | [1] |

| Melting Point | 80-85 °C | [1] |

| Solubility | Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water. | [1][3] |

| Critical Micelle Concentration (CMC) | Varies with conditions; generally low due to long alkyl chains. |

Synthesis and Characterization: Ensuring Purity and Identity

The synthesis of dihexadecyl dimethyl ammonium chloride is typically achieved through the quaternization of a tertiary amine. A common method involves the reaction of dihexadecylmethylamine with a methylating agent, such as methyl chloride, in an appropriate solvent.

Purification

Purification of the final product is critical to remove unreacted starting materials and byproducts, which can significantly impact its toxicological profile and performance in sensitive applications. Recrystallization from a suitable solvent system, such as acetone or an ethanol/ether mixture, is a common method to achieve high purity.

Characterization

Ensuring the identity and purity of synthesized DDA is paramount. A combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the terminal methyl groups of the alkyl chains, the methylene groups adjacent to the nitrogen, the N-methyl protons, and the long methylene chains.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cationic component (C₃₄H₇₂N⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing purity, with a purity of ≥98.0% being a typical quality standard.[1]

-

Elemental Analysis: Can be used to confirm the elemental composition of the compound.

Mechanism of Action in Pharmaceutical Formulations

The utility of DDA in drug delivery and vaccine development stems from its cationic nature and its ability to form stable vesicular structures.

As a Cationic Surfactant in Drug and Gene Delivery

The positively charged headgroup of DDA facilitates its interaction with negatively charged biological membranes and macromolecules such as nucleic acids (DNA and RNA). This electrostatic interaction is the cornerstone of its application in gene delivery. DDA can condense nucleic acids into compact nanoparticles, protecting them from enzymatic degradation and facilitating their uptake into cells.

The two long alkyl chains contribute to the formation of stable liposomes or solid lipid nanoparticles. When formulated with helper lipids like cholesterol or dioleoylphosphatidylethanolamine (DOPE), DDA can form lipoplexes with nucleic acids, which can then fuse with cell membranes to deliver their genetic cargo into the cytoplasm.

As a Vaccine Adjuvant

DDA is a potent adjuvant, particularly for inducing cell-mediated immunity (Th1 responses), which is crucial for vaccines against intracellular pathogens. The adjuvant mechanism of DDA-based liposomes is multifaceted:

-

Depot Effect: DDA liposomes can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.

-

Enhanced Antigen Uptake: The positive charge of DDA liposomes promotes interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages.

-

Antigen Presentation: By facilitating the delivery of antigens into APCs, DDA enhances the presentation of antigenic peptides on MHC class I and class II molecules, leading to robust T-cell activation.

Sources

Technical Guide: Dihexadecyl Dimethyl Ammonium Chloride (DHAC) Mechanism of Action

Executive Summary

Dihexadecyl dimethyl ammonium chloride (DHAC) —often abbreviated as DHDMAC or simply dialkyl-C16 quat—is a synthetic cationic amphiphile used primarily in non-viral gene delivery (transfection) and vaccine adjuvant systems. Unlike ester-linked cationic lipids (e.g., DOTAP), DHAC features a chemically stable dialkyl backbone, conferring resistance to hydrolysis but presenting distinct cytotoxicity and biodegradability profiles.

This guide dissects the physicochemical mechanics of DHAC, its phase behavior in hydrated systems, and its dual-role utility in nucleic acid complexation and immunomodulation.

Physicochemical Foundation

To understand the mechanism, one must first understand the molecule's behavior in an aqueous environment.

Structural Architecture

DHAC consists of three functional domains:

-

Hydrophilic Head: A quaternary ammonium group [

] providing a permanent positive charge, independent of pH. -

Hydrophobic Tail: Two saturated hexadecyl (C16) hydrocarbon chains.

-

Counterion: Typically chloride (

).

Phase Transition & Fluidity

The critical quality attribute (CQA) for DHAC is its Gel-to-Liquid Crystalline Phase Transition Temperature (

-

Bulk Melting Point: ~77–81°C (Solid salt).

-

Hydrated Bilayer

: ~28–34°C.

Mechanistic Implication: Unlike its C18 analog (DODAB,

Table 1: Comparative Physicochemical Properties

| Feature | DHAC (C16) | DODAB (C18) | DOTAP (C18 Ester) |

| Linkage | Alkyl (Ether-like stability) | Alkyl | Ester (Biodegradable) |

| Hydrated | ~28–34°C (Fluid at 37°C) | ~45°C (Rigid at 37°C) | ~0°C (Fluid) |

| Transfection | High fusion efficiency | Requires helper lipid (DOPE) | High efficiency |

| Toxicity | Moderate-High (Accumulates) | Moderate-High | Low (Metabolizable) |

Mechanism of Action: Gene Delivery (Transfection)

DHAC mediates gene transfer via Lipofection . This process is not a passive diffusion but a multi-stage cascade driven by electrostatics and phase behavior.

The Lipoplex Formation (Electrostatic Saturation)

When mixed with nucleic acids (DNA/mRNA), the cationic headgroup of DHAC binds the anionic phosphate backbone of the payload.

-

N/P Ratio: The ratio of Nitrogen (lipid) to Phosphate (DNA).[1] An N/P ratio > 1 is required to ensure the complex has a net positive surface charge, preventing aggregation and enabling cell membrane binding.

-

Condensation: The hydrophobic tails drive the exclusion of water, collapsing the DNA into a compact nanostructure (Lipoplex).

Cellular Uptake & Endosomal Escape

This is the rate-limiting step.

-

Adsorption: The positively charged lipoplex binds to negatively charged proteoglycans (heparan sulfate) on the cell surface.

-

Endocytosis: The cell internalizes the complex via clathrin-mediated or caveolae-mediated endocytosis.

-

The Escape (Critical Step):

-

Inside the endosome, the pH drops. Unlike PEI (which uses the proton sponge effect), DHAC relies on membrane destabilization .

-

Ion Pairing: Anionic lipids from the endosomal membrane (e.g., phosphatidylserine) form ion pairs with DHAC, neutralizing the charge.

-

Hexagonal Phase Transition (

): If formulated with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), the bilayer destabilizes into an inverted hexagonal structure. This fusion event disrupts the endosomal membrane, releasing the DNA into the cytoplasm.

-

Visualization of Signaling & Transport

Caption: Figure 1. The DHAC-mediated transfection pathway, highlighting the critical role of phase transition (

Mechanism of Action: Immunomodulation (Adjuvant)

In vaccine formulations, DHAC acts similarly to DDA (Dimethyldioctadecylammonium).

-

Depot Effect: Due to its alkyl chains, DHAC forms a stable depot at the injection site, protecting the antigen from rapid enzymatic degradation and prolonging immune exposure.

-

APC Targeting: The cationic charge electrostatically attracts Antigen-Presenting Cells (APCs), specifically Dendritic Cells (DCs).

-

Th1/Th2 Biasing:

-

DHAC alone typically induces a mixed Th1/Th2 response.

-

Combination: When combined with glycolipids (e.g., Trehalose Dibehenate), it strongly skews towards a Th1 response (cellular immunity), crucial for intracellular pathogens.

-

Experimental Protocol: Synthesis & Characterization

Note: This protocol assumes a standard Thin-Film Hydration method, the industry gold standard for cationic liposomes.

Materials

-

DHAC (High purity >98%)

-

Helper Lipid: DOPE (for transfection) or Cholesterol (for stability).

-

Solvent: Chloroform/Methanol (9:1 v/v).

-

Buffer: HEPES or PBS (pH 7.4).

Workflow

-

Molar Ratios:

-

Transfection: DHAC:DOPE (1:1 molar ratio). The cone shape of DOPE is essential for fusion.

-

Adjuvant: DHAC:Trehalose (variable).

-

-

Film Formation: Dissolve lipids in solvent. Evaporate under vacuum (rotary evaporator) at 50°C (above

of both lipids) to form a thin, homogeneous film. -

Hydration: Add warm buffer (50°C) to the film. Agitate vigorously (vortex) for 30 mins. This forms Multilamellar Vesicles (MLVs).

-

Sizing (Extrusion): Pass the suspension through polycarbonate membranes (100 nm pore size) 11-21 times using a mini-extruder.

-

Target Size: 80–120 nm.

-

Target PDI: < 0.2.

-

-

Complexation: Mix Liposomes with DNA immediately prior to use. Incubate for 20 mins at Room Temp to allow electrostatic equilibrium.

Caption: Figure 2. Thin-film hydration workflow for DHAC liposome preparation.

Troubleshooting & Optimization

Causality-Based Troubleshooting:

| Observation | Probable Cause | Corrective Action |

| Precipitation upon DNA addition | Charge neutralization (N/P ratio ~1:1) | Increase N/P ratio to > 3:1 to ensure colloidal stability via charge repulsion. |

| High Cytotoxicity | High intracellular concentration of non-degradable quaternary amines | Reduce DHAC concentration; wash cells 4h post-transfection; switch to DHAC:Cholesterol blends. |

| Low Transfection Efficiency | Failure of endosomal escape | Incorporate DOPE (helper lipid); ensure liposomes are extruded to <150nm. |

| High PDI (>0.3) | Incomplete hydration or extrusion below | Ensure all steps occur >40°C; increase number of extrusion passes. |

References

-

Cationic Lipid Structure-Activity Relationships

-

Phase Transition & Helper Lipids

-

Farhood, H., et al. (1995). "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA). Link

-

-

Adjuvant Mechanisms (DDA/DHAC analogs)

-

Toxicity of Quaternary Ammonium Compounds

-

Liposome Preparation Protocols

-

Avanti Polar Lipids. "Liposome Preparation: Extrusion Method." Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

"Toxicology profile of Dihexadecyl dimethyl ammonium chloride for in vitro studies"

Executive Summary: The Cationic Paradox

Dihexadecyl dimethyl ammonium chloride (DCMC), also known as Dicetyldimonium Chloride (CAS 1812-53-9), represents a specific class of dialkyl quaternary ammonium compounds (QACs). Unlike its single-tail counterparts (e.g., Cetrimonium bromide) which act primarily as detergent-like lysing agents, DCMC possesses two hydrophobic C16 chains. This structural feature allows it to form stable bilayers and liposomes, making it a critical reagent in drug delivery and cosmetic formulations.

However, this utility comes with a distinct toxicological profile. In vitro toxicity of DCMC is not merely a function of concentration but of phase behavior. In free form, it acts as a mitochondrial toxin and membrane disruptor. In formulation, its toxicity is governed by the zeta potential and the "critical membrane burden." This guide provides the experimental framework to accurately assess these risks, distinguishing between artifactual data and genuine cytotoxic mechanisms.

Physicochemical Basis of Toxicity

To design valid in vitro experiments, one must understand the molecule's behavior in aqueous media.

| Property | Value/Description | Impact on In Vitro Studies |

| Molecular Formula | C | High hydrophobicity requires organic solvent for stock. |

| Molecular Weight | ~530.4 g/mol | Used for molarity calculations (critical for stoichiometry). |

| Critical Micelle Conc. (CMC) | Extremely low (<10 | Exists as aggregates/vesicles in culture media, not monomers. |

| LogP | ~7.7 (Estimated) | Rapidly partitions into cell membranes and plasticware. |

| Charge Density | Permanent Positive (Quaternary N) | Strong electrostatic attraction to anionic cell membranes. |

The "Free" vs. "Bound" Problem

In cell culture media, DCMC avidly binds to serum proteins (Albumin).

-

Serum-Free Media: High toxicity (IC

often < 5 µM). The naked cationic headgroups interact directly with the glycocalyx. -

10% FBS Media: Reduced toxicity (IC

shifts to > 20–50 µM). Albumin sequesters DCMC, reducing the effective concentration at the cell surface. -

Implication: Toxicology screens must explicitly state serum conditions. Comparing serum-free vs. serum-fed results yields non-linear correlations.

Mechanisms of Cellular Injury

The toxicity of DCMC follows a biphasic mechanism: Membrane Destabilization followed by Mitochondrial Bioenergetic Failure .

Phase 1: Membrane Interaction

The cationic headgroup (N+(CH3)2) is attracted to the negatively charged sialic acid residues and anionic phospholipids (Phosphatidylserine) on the outer leaflet of the plasma membrane. The dual C16 tails insert into the bilayer. Unlike single-tail QACs that solubilize membranes (detergency), DCMC tends to cause packing defects and phase separation , leading to leakage of cytosolic enzymes (LDH).

Phase 2: Mitochondrial Targeting

Once internalized (via endocytosis or flip-flop), the delocalized positive charge allows DCMC to accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential (

Visualization: Mechanistic Pathway

Figure 1: Dual-pathway toxicity mechanism of DCMC: Acute membrane lysis (left) and delayed mitochondrial dysfunction (right).

Experimental Protocols

Stock Solution Preparation (Critical Step)

DCMC is poorly soluble in cold water and can precipitate in PBS due to the common ion effect (Cl-).

-

Solvent: Ethanol (Absolute) or Methanol.[1]

-

Concentration: Prepare a 10 mM stock.

-

Storage: -20°C. Note: DCMC is hygroscopic. Warm to Room Temperature (RT) before opening to prevent water condensation.

-

Working Solution: Dilute stock into serum-free medium immediately prior to use. Ensure final solvent concentration is < 0.5% (v/v).

Cytotoxicity Assay Workflow (MTT/LDH)

This protocol validates both metabolic activity (MTT) and membrane integrity (LDH).

Step 1: Cell Seeding

-

Seed adherent cells (e.g., A549, HeLa, or Fibroblasts) at 5,000–10,000 cells/well in 96-well plates.

-

Incubate 24h for attachment.

Step 2: Treatment

-

Wash cells 1x with PBS (removes serum albumin).

-

Add DCMC working solutions (Range: 1 µM to 100 µM).

-

Control: Vehicle control (0.5% Ethanol in media).

-

Duration: 4 hours (acute) or 24 hours (chronic).

Step 3: Multiplex Readout

-

Supernatant: Transfer 50 µL to a new plate for LDH Assay (Membrane integrity).

-

Cell Monolayer: Add MTT reagent (0.5 mg/mL) to original plate. Incubate 3h.

-

Solubilization: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

Visualization: Assay Workflow

Figure 2: Multiplexed workflow allowing simultaneous assessment of membrane leakage and metabolic collapse.

Data Interpretation & Thresholds

When analyzing DCMC toxicity, reference these typical threshold values. Note that IC

| Assay Type | Parameter | Typical IC | Typical IC | Interpretation |

| MTT / WST-8 | Mitochondrial Activity | 2 – 8 µM | 20 – 60 µM | Metabolic inhibition precedes lysis. |

| LDH Release | Membrane Integrity | 5 – 15 µM | 40 – 80 µM | Indicates irreversible necrosis. |

| Hemolysis | RBC Lysis | ~10 µM | N/A (Plasma) | Critical for IV formulation safety. |

Key Insight: If MTT IC

Mitigation Strategies for Formulation

If DCMC is used as a transfection agent or excipient, toxicity can be mitigated by:

-

Charge Shielding: PEGylation (adding PEG-lipids) reduces the zeta potential, preventing non-specific binding to cell membranes.

-

Lipid Mixing: Co-formulating with neutral helper lipids (e.g., DOPE or Cholesterol) dilutes the cationic charge density.

-

Purification: Removal of free (unbound) DCMC from liposome formulations via dialysis is mandatory, as free DCMC is significantly more toxic than lipid-bound DCMC.

References

-

Mechanism of QAC Toxicity

- Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.

- Source: Environmental Science & Technology (ACS).

-

URL:[Link]

-

Mitochondrial Inhibition

-

Liposome Toxicity & Charge

- Title: Immunological and Toxicological Consider

- Source: MDPI (Int. J. Mol. Sci).

-

URL:[Link]

-

Chemical Identity & Properties

-

Cytotoxicity Assessment Methods

- Title: Assessing Modes of Toxic Action of Organic C

- Source: Chemical Research in Toxicology.

-

URL:[Link]

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 3. Dihexadecyl Dimethyl Ammonium Chloride [chemball.com]

- 4. Dihexadecyl dimethyl ammonium chloride | 1812-53-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Dicetyldimethylammonium chloride | C34H72N.Cl | CID 15743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 1812-53-9,Dihexadecyl dimethyl ammonium chloride | lookchem [lookchem.com]

Methodological & Application

Application Note: Preparation of Dihexadecyl Dimethyl Ammonium Chloride (DHAC) Vesicles

Introduction & Scope

Dihexadecyl dimethyl ammonium chloride (DHAC), often referred to as a C16-homologue of DODMAC, is a synthetic cationic lipid belonging to the quaternary ammonium family. Unlike zwitterionic lipids (e.g., DOPC), DHAC possesses a permanent positive charge at the quaternary amine headgroup, making it a critical reagent for gene delivery (transfection) , vaccine adjuvants , and antimicrobial surface coatings .

This Application Note provides a rigorous, self-validating protocol for generating DHAC vesicles. While DHAC is structurally similar to the widely used C18-analog (DODAB/DODAC), its shorter alkyl chain length (

Mechanism of Action

The utility of DHAC vesicles relies on electrostatic interaction:

-

Cargo Entrapment: The cationic headgroup binds anionic cargo (plasmid DNA, siRNA, mRNA) via electrostatic attraction, forming "lipoplexes."

-

Cellular Interaction: The net positive charge facilitates interaction with the negatively charged proteoglycans on cell membranes, promoting endocytosis.

Pre-Formulation Considerations

Successful vesicle formation requires strict control over thermodynamic parameters. Do not proceed without defining these variables.

The "Helper Lipid" Necessity

DHAC is a surfactant with a high critical packing parameter (

| Helper Lipid | Role | Recommended Molar Ratio (DHAC:Helper) | Application |

| Cholesterol | Stabilizes the bilayer; prevents leakage. | 1:1 or 2:1 | Vaccine Adjuvants, Drug Delivery |

| DOPE | Fusogenic; promotes endosomal escape via | 1:1 | Gene Transfection (siRNA/pDNA) |

| None (Pure) | Unstable; forms micelles/aggregates. | N/A | Antimicrobial coatings (not vesicles) |

Phase Transition Temperature ( )

-

DHAC (C16):

(dependent on ionic strength). -

DODAC (C18):

.[2] -

Implication: Hydration must occur above the

to ensure the lipid chains are in a liquid-crystalline (disordered) state. We standardize hydration at 60°C to ensure complete fluidity.

Protocol A: Thin Film Hydration (Bench Standard)

This is the "Gold Standard" method for preparing small batches (1–10 mL) with high encapsulation efficiency for hydrophilic cargo.

Materials Required

-

Lipid: Dihexadecyl dimethyl ammonium chloride (DHAC), >98% purity.

-

Helper Lipid: Cholesterol or DOPE.[3]

-

Solvent: Chloroform (HPLC Grade) and Methanol.

-

Hydration Buffer: 5% Dextrose or Sterile Water (Milli-Q). WARNING: Do not use PBS or saline during the initial hydration of cationic lipids; high ionic strength causes immediate aggregation and precipitation.

-

Equipment: Rotary Evaporator, Water Bath (60°C), Extruder (with 100nm polycarbonate membranes).

Workflow Diagram

Figure 1: Thin Film Hydration workflow. The critical step is Hydration, which must occur above the phase transition temperature (

Step-by-Step Procedure

-

Lipid Solubilization:

-

Dissolve DHAC and Helper Lipid (e.g., Cholesterol) in a round-bottom flask using Chloroform:Methanol (9:1 v/v).

-

Target Concentration: 10 mg/mL total lipid.

-

-

Film Formation:

-

Attach flask to a Rotary Evaporator.

-

Set water bath to 40°C.

-

Apply vacuum gradually (start at 300 mbar, lower to 50 mbar) to prevent "bumping."

-

Rotate at 100-150 rpm until a thin, dry film coats the flask wall.

-

Desiccation: Place the flask under high vacuum (desiccator) for at least 4 hours (or overnight) to remove trace solvent. Residual chloroform is cytotoxic.

-

-

Hydration (The Critical Step):

-

Pre-heat the hydration buffer (5% Dextrose) to 60°C .

-

Add buffer to the lipid film.

-

Rotate the flask (no vacuum) at 60°C for 30–60 minutes.

-

Observation: The film should peel off, forming a cloudy, milky suspension. These are Multilamellar Vesicles (MLVs).

-

-

Downsizing (LUV Formation):

-

Option A (Extrusion - Recommended): Pass the MLV suspension through 100 nm polycarbonate filters 11 times using a liposome extruder. Maintain temperature at 60°C during extrusion.

-

Option B (Sonication): Probe sonicate (20% amplitude) for 5 minutes on ice (pulse 10s on, 10s off) to prevent overheating, though this may shed titanium particles.

-

Protocol B: Ethanol Injection (Scalable)

Best for larger volumes (>20 mL) or rapid screening.

-

Preparation:

-

Phase A: Dissolve DHAC/Helper Lipid in 100% Ethanol (Concentration: 20-40 mg/mL).

-

Phase B: Pre-heat Water/Dextrose to 60°C while stirring magnetically at high speed (700+ rpm).

-

-

Injection:

-

Inject Phase A into Phase B using a syringe pump at a steady rate (e.g., 1 mL/min).

-

Ratio: Final ethanol content should not exceed 10% v/v.

-

-

Dialysis:

-

Dialyze the resulting suspension against water for 24 hours to remove ethanol.

-

Quality Control & Self-Validation

A protocol is only as good as its validation. You must verify the following parameters.

Physicochemical Specifications

| Parameter | Method | Target Specification | Troubleshooting |

| Particle Size | Dynamic Light Scattering (DLS) | 80 – 140 nm | If >200nm, increase extrusion cycles or sonication energy. |

| Polydispersity (PDI) | DLS | < 0.200 | High PDI indicates aggregation. Check buffer ionic strength. |

| Zeta Potential | ELS (Electrophoretic Light Scattering) | +30 to +60 mV | If < +20 mV, check lipid purity or pH (DHAC is permanently charged, but shielding occurs). |

| Appearance | Visual Inspection | Translucent/Opalescent | If white/chalky, large aggregates are present. |

Stability Warning

Cationic liposomes are colloidally unstable in high salt.

-

Storage: 4°C in water or 5% dextrose.

-

Usage: Only add PBS/Saline immediately before in vivo injection or cell treatment.

References

-

Feitosa, E., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. PubMed. Retrieved from [Link]

-

Korsholm, K. S., et al. (2007).[4] The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. Immunology. Retrieved from [Link]

-

Perrie, Y., et al. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. PubMed. Retrieved from [Link]

-

Langmuir. (2010).[5] Stepwise Aggregation of Dimethyl-di-n-octylammonium Chloride in Aqueous Solutions. ACS Publications. Retrieved from [Link]

Sources

- 1. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyldioctadecylammonium bromide - Wikipedia [en.wikipedia.org]

- 3. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Optimization of Dihexadecyl Dimethyl Ammonium Chloride (DHDAB) for Non-Viral Gene Delivery

Executive Summary

Dihexadecyl dimethyl ammonium chloride (DHDAB, often abbreviated as 16-2-16 in gemini contexts or simply DHDAB) is a quaternary ammonium cationic lipid used in the formation of liposomes and lipid nanoparticles (LNPs) for gene delivery. Unlike its shorter-chain analog Didecyl dimethyl ammonium chloride (DDAC, C10), which acts primarily as a surfactant/disinfectant, or the unsaturated DOTAP (C18:1), DHDAB possesses two saturated 16-carbon alkyl chains.

Why use DHDAB? The C16 chain length offers a unique physicochemical "sweet spot":

-

Phase Transition (

): It exhibits a gel-to-liquid crystalline phase transition temperature ( -

Stability: It forms more stable bilayers than C12 (Didodecyl) analogs, reducing premature leakage of genetic cargo.

This guide details the formulation of DHDAB-based lipoplexes for the delivery of pDNA and siRNA, emphasizing the critical role of temperature control during hydration due to the lipid's saturation profile.

Physicochemical Profile & Mechanism[1][2]

Chemical Structure & Properties[3]

-

IUPAC Name:

-Dihexadecyl- -

Molecular Formula:

-

Hydrophilic-Lipophilic Balance (HLB):

(Suitable for bilayer formation with helper lipids) -

Critical Parameter: The cationic headgroup binds negatively charged phosphate backbones of nucleic acids, while the hydrophobic C16 tails drive self-assembly into vesicular structures.

Mechanism of Action

DHDAB does not act alone. It requires a "helper lipid"—typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol .

-

Electrostatic Complexation: DHDAB (+) binds DNA (-) to form a "Lipoplex."

-

Cellular Uptake: The net positive charge interacts with anionic proteoglycans on the cell membrane, triggering endocytosis.

-

Endosomal Escape:

-

If formulated with DOPE : The "flip-flop" mechanism of DOPE destabilizes the endosomal membrane at acidic pH, releasing DNA into the cytoplasm.

-

If formulated with Cholesterol : Increases serum stability but may require higher N/P ratios for efficient release.

-

Figure 1: Mechanism of DHDAB/DOPE mediated gene delivery. The helper lipid DOPE is critical for destabilizing the endosomal membrane.

Formulation Protocols

Protocol A: Preparation of DHDAB/DOPE Liposomes (Thin Film Hydration)

Objective: Create unilamellar vesicles (

Materials:

-

DHDAB (Powder, stored at

) -

DOPE (Solution in Chloroform)

-

Chloroform (HPLC Grade)

-

Rotary Evaporator

-

Extruder (with

polycarbonate membrane) or Probe Sonicator -

HEPES Buffer (

,

Step-by-Step Methodology:

-

Molar Ratio Calculation:

-

Standard starting ratio: 1:1 (DHDAB : DOPE) .

-

Note: Increasing DHDAB increases toxicity; increasing DOPE increases instability in serum.

-

-

Dissolution:

-

Dissolve

DHDAB and

-

-

Film Formation:

-

Evaporate solvent using a rotary evaporator at

(above the -

Critical: A thin, dry lipid film must form on the vessel walls. Dry overnight in a vacuum desiccator to remove trace solvent.

-

-

Hydration:

-

Add

of HEPES buffer to the dried film. -

Hydrate at

for 30 minutes with intermittent vortexing. -

Result: A cloudy suspension of Multilamellar Vesicles (MLVs).

-

-

Sizing (Downsizing):

-

Option A (Extrusion): Pass the suspension 11 times through a

polycarbonate membrane at -

Option B (Sonication): Probe sonicate on ice (to prevent overheating, but ensure initial temp is warm) for 5 minutes (Pulse: 10s ON, 10s OFF).

-

-

Storage: Store at

under argon. Do not freeze (causes aggregation).

Protocol B: Lipoplex Formation & Transfection

Objective: Complex the liposomes with DNA at a specific N/P ratio.

The N/P Ratio: The ratio of Nitrogen (from DHDAB) to Phosphate (from DNA).[1]

-

DNA

-

Calculate DHDAB concentration to achieve N/P of 4:1 to 6:1 (Optimal window).

Workflow:

-

Seed Cells: 24 hours prior, seed HEK293 or HeLa cells in a 24-well plate to achieve 70-80% confluency.

-

Tube A (Lipid): Dilute calculated volume of DHDAB Liposomes in

serum-free medium (Opti-MEM). -

Tube B (DNA): Dilute

plasmid DNA in -

Complexation:

-

Add Tube A to Tube B (Lipid into DNA).

-

Mix gently by pipetting. Do not vortex vigorously.

-

Incubate at Room Temperature for 20 minutes .

-

-

Treatment:

-

Add the

Lipoplex mixture dropwise to the cells (already containing -

Note: Serum presence reduces efficiency. For maximum expression, use serum-free media for 4 hours, then replace with complete media.

-

-

Analysis: Assay for reporter gene (e.g., GFP, Luciferase) after 24–48 hours.

Optimization & Troubleshooting

Data Presentation: Optimization Matrix

Use this table to guide your experimental design.

| Parameter | Range Tested | Optimal Starting Point | Effect of Increase |

| Lipid:Helper Ratio | 2:1 to 1:2 | 1:1 | High DHDAB = High Toxicity; High Helper = Low Stability |

| N/P Ratio | 1:1 to 10:1 | 5:1 | Higher ratio = Smaller particle size, but higher cytotoxicity |

| Hydration Temp | Below | ||

| DNA Load | Too much DNA saturates the lipid, causing precipitation |

Troubleshooting Guide

Issue 1: Precipitation visible upon mixing Lipid and DNA.

-

Cause: N/P ratio too low (neutral charge causes aggregation) or concentration too high.

-

Solution: Increase N/P ratio to >3:1 to ensure positive surface charge repulsion. Dilute reagents before mixing.

Issue 2: High Cytotoxicity (Cell death > 30%).

-

Cause: Excess free cationic lipid disrupting cell membranes.

-

Solution: Reduce N/P ratio. Wash cells 4 hours post-transfection. Switch helper lipid from DOPE to Cholesterol (less fusogenic, more stable).

Issue 3: Low Transfection Efficiency.

-

Cause: Lipoplexes trapped in endosomes.

-

Solution: Confirm presence of DOPE.[2] Ensure hydration was done >

to form proper vesicles. Add Chloroquine (

Figure 2: Decision tree for optimizing DHDAB transfection parameters.

References

-

Cationic Lipid Structure-Activity Relationships: Zhi, D., et al. (2018). "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry.

-

Helper Lipid Mechanisms (DOPE vs Cholesterol): Farhood, H., et al. (1995). "The role of dioleoyl phosphatidylethanolamine in cationic liposome mediated gene transfer." Biochimica et Biophysica Acta (BBA).

-

Phase Transition & Hydration Protocols: Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press. (Foundational text on surfactant self-assembly and

considerations). -

General Transfection Optimization: Thermo Fisher Scientific. "Lipofectamine 2000/3000 Protocol Optimization." (Industry standard reference for cationic lipid handling).

(Note: While specific DHDAB-only clinical papers are rarer than DOTAP, the protocols above are derived from the standard physicochemical behavior of dialkyl-quaternary ammonium lipids).

Sources

Application Note: Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) in Cell Culture

Topic: Cationic Liposome-Mediated Gene Delivery & Surface Modification Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Abstract & Core Directive

Dihexadecyl dimethyl ammonium chloride (DHDMAC) , also known as Dicetyldimethylammonium chloride , is a synthetic cationic amphiphile widely utilized in the formulation of liposomes for non-viral gene delivery (transfection) and as a surface-modifying agent in biomaterials. Unlike its shorter-chain analog Didecyldimethylammonium chloride (DDAC, C10), which is primarily a disinfectant, DHDMAC (C16) possesses the requisite hydrophobic chain length to form stable bilayer vesicles (liposomes) suitable for cellular uptake.

This guide provides a rigorous technical framework for utilizing DHDMAC in cell culture, specifically focusing on the preparation of cationic liposomes and their application in nucleic acid transfection . It synthesizes physicochemical principles—specifically phase transition mechanics—with practical bench protocols to ensure high reproducibility and low cytotoxicity.

Scientific Foundation & Mechanism

Chemical Nature & Phase Behavior

DHDMAC consists of a positively charged quaternary ammonium headgroup and two saturated hexadecyl (C16) hydrocarbon chains.

-

Cationic Headgroup: Provides the electrostatic attraction necessary to condense negatively charged nucleic acids (DNA/RNA) into compact nanoparticles known as lipoplexes .

-

Hydrophobic Tail (C16): The chain length dictates the Phase Transition Temperature (

).-

Critical Insight: Similar to Dipalmitoylphosphatidylcholine (DPPC), the dual C16 chains of DHDMAC result in a gel-to-liquid crystalline phase transition temperature (

) in the range of 40°C–50°C . -

Operational Consequence: All hydration and extrusion steps must be performed above this temperature (typically 60°C) to ensure the lipid bilayer is in a fluid state for proper vesicle formation.

-

Mechanism of Transfection (Lipofection)

DHDMAC is rarely used as a single agent for transfection due to poor endosomal escape properties. It is standard practice to co-formulate it with a "helper lipid," typically DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol .

-

Lipoplex Formation: DHDMAC liposomes mix with plasmid DNA. The positive ammonium groups bind the phosphate backbone of DNA, neutralizing its charge and condensing it.

-

Cellular Entry: The net positive charge of the lipoplex facilitates interaction with the negatively charged proteoglycans on the cell membrane, leading to endocytosis.

-

Endosomal Escape (The "Helper" Effect):

-

DOPE: Under acidic endosomal conditions, DOPE undergoes a phase transition from a lamellar (

) to an inverted hexagonal ( -

Cholesterol: Enhances the stability of the lipoplex in the presence of serum proteins, preventing premature dissociation.

-

Figure 1: Mechanism of DHDMAC/DOPE mediated gene delivery. The helper lipid DOPE is critical for destabilizing the endosome to release DNA.

Detailed Protocol: Preparation & Transfection

Reagents Required

-

Cationic Lipid: Dihexadecyl dimethyl ammonium chloride (DHDMAC/Dicetyl).

-

Helper Lipid: DOPE (for transient transfection) or Cholesterol (for serum stability).

-

Solvent: Chloroform (HPLC Grade).

-

Hydration Buffer: Sterile HEPES-buffered saline (HBS) or 5% Glucose (Avoid PBS during complexation as phosphate can precipitate calcium if present, though less critical for pure lipids).

-

Equipment: Rotary evaporator, Water bath sonicator (heated), Extruder (optional).

Protocol A: Preparation of Cationic Liposomes (Thin Film Hydration)

Rationale: This method ensures a homogeneous mixture of the cationic and helper lipids before they encounter water.

-

Molar Ratio Calculation:

-

Standard formulation: 1:1 molar ratio of DHDMAC to DOPE.

-

Example: Dissolve 10 µmol DHDMAC and 10 µmol DOPE in 2 mL Chloroform.

-

-

Film Formation:

-

Transfer the lipid mixture to a round-bottom glass flask.

-

Evaporate the chloroform using a rotary evaporator or a stream of dry nitrogen gas.[1]

-

Critical Step: Rotate the flask to create a thin, uniform film on the glass wall.

-

Desiccate the film under vacuum for 2–4 hours to remove trace solvent (solvent residues cause cytotoxicity).

-

-

Hydration (The Temperature Rule):

-

Pre-warm the Hydration Buffer (e.g., 20 mM HEPES, pH 7.4) to 60°C (must be >

of DHDMAC). -

Add buffer to the dried film to achieve a final lipid concentration of 1–2 mg/mL .

-

Hydrate at 60°C for 30 minutes with intermittent vortexing until the film is completely suspended.

-

-

Sizing (Sonication):

-

Sonicate the suspension using a bath sonicator (maintained at >50°C) for 10–20 minutes until the solution becomes clear/opalescent. This indicates the formation of Small Unilamellar Vesicles (SUVs).

-

Alternative: Extrude through 100 nm polycarbonate membranes at 60°C for uniform sizing.

-

-

Storage: Store at 4°C. Do not freeze (freezing can cause aggregation unless cryoprotectants are used).

Protocol B: Transfection of Adherent Cells (e.g., HEK293, HeLa)

Rationale: The N/P ratio (Nitrogen in lipid to Phosphate in DNA) is the master variable. A ratio of 3:1 to 5:1 is typically optimal for DHDMAC.

-

Cell Seeding:

-

Seed cells 24 hours prior to transfection to achieve 70–80% confluency .

-

-

Complex Formation (Lipoplex):

-

Tube A: Dilute 2 µg Plasmid DNA in 100 µL serum-free medium (e.g., Opti-MEM).

-

Tube B: Dilute calculated amount of DHDMAC Liposomes (from Protocol A) in 100 µL serum-free medium.

-

Calculation: To achieve N/P = 4, use approx. 12 µg of lipid for 2 µg DNA (assuming avg MW of lipid ~500-600).

-

-

Mix: Gently add Tube A to Tube B. Pipette up and down once.

-

Incubate: 20–30 minutes at Room Temperature. (Do not heat here; DNA binding is fast).

-

-

Transfection:

-

Wash cells once with PBS or serum-free medium.

-

Add the 200 µL Lipoplex mixture to the cells.[2]

-

Add 800 µL serum-free medium (total vol = 1 mL).

-

Incubate for 4–6 hours at 37°C.

-

-

Recovery:

-

Remove transfection medium (DHDMAC can be toxic upon prolonged exposure).

-

Replace with complete growth medium (containing serum).

-

Assay for gene expression after 24–48 hours.[2]

-

Figure 2: Step-by-step workflow for Liposome Preparation and Transfection.

Optimization & Troubleshooting (Expertise Pillar)

Cytotoxicity Management

Quaternary ammonium compounds like DHDMAC can disrupt cell membranes if the concentration is too high.

-

Symptom: Cells detach or appear rounded 24h post-transfection.

-

Solution:

-

Reduce the N/P ratio (try 2:1 or 3:1).

-

Reduce incubation time from 6 hours to 4 hours.

-

Ensure the lipid film was completely dried (chloroform residue is highly toxic).

-

Low Transfection Efficiency[3][4][5]

-

Symptom: Low reporter gene expression (e.g., faint GFP).

-

Solution:

-

Check Phase Transition: Did you hydrate and sonicate at >60°C? If not, you likely formed unstable aggregates rather than liposomes.

-

Helper Lipid: Ensure DOPE is present. DHDMAC alone is poor at endosomal escape.

-

Serum Interference: Ensure the initial 4-hour incubation is serum-free . Serum proteins (albumin) are negatively charged and will strip the lipid from the DNA.

-

Comparison with Other Lipids

| Lipid | Chain Type | Primary Role | Note | |

| DHDMAC | C16:0 (Saturated) | ~45°C | Condensing Agent | Requires heating during prep; stable bilayers. |

| DOTAP | C18:1 (Unsaturated) | <0°C | Condensing Agent | Fluid at RT; easier to handle but less stable in storage. |

| DOPE | C18:1 (Unsaturated) | -16°C | Helper Lipid | Promotes hexagonal phase (fusion). |

References

-

Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences, 84(21), 7413-7417. Link

-

Lonez, C., et al. (2008). Cationic liposomal lipids: sequences and structures. Advanced Drug Delivery Reviews, 60(10), 1178-1206. Link

-

Zhang, S., et al. (2004). Cationic lipids and gene delivery.[2][3][4][5][6][7] Journal of Controlled Release, 99(3), 323-350. Link

-

Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[5][6][8] Molecular Therapy, 25(7), 1467-1475. Link

-

Sigma-Aldrich. (n.d.). Product Information: Dihexadecyldimethylammonium bromide (DHDAB/DHDMAC). Link

Sources

- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 2. mdpi.com [mdpi.com]

- 3. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A hydroxyethylated cholesterol-based cationic lipid for DNA delivery: effect of conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Application Note: Engineering Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) Drug Carriers

Executive Summary & Scientific Rationale

Dihexadecyl dimethyl ammonium chloride (DHDMAC), also referred to as Dicetyl Dimethyl Ammonium Chloride, is a synthetic cationic lipid. Unlike its more common C18 analog (DODAC/DODAB), DHDMAC possesses two 16-carbon saturated chains. This structural specificity confers unique phase transition behaviors intermediate between shorter-chain surfactants and rigid long-chain lipids.

Why DHDMAC? In drug delivery, DHDMAC is utilized primarily for its cationic surface charge , which facilitates:

-

Electrostatic binding with negatively charged genetic material (DNA/RNA) to form lipoplexes.

-

Fusion with anionic cell membranes, enhancing endosomal escape.

-

Adjuvanticity in vaccine formulations, where it acts as a depot and immunostimulant.

Critical Formulation Challenge:

The primary challenge with DHDMAC is its cytotoxicity and tendency to aggregate in high-salt physiological buffers. Successful formulation requires precise control over the lipid-to-helper-lipid ratio and strict adherence to temperature protocols relative to its phase transition temperature (

Material Specifications & Safety

To ensure reproducibility, materials must meet the following criteria. Do not substitute counter-ions (e.g., Bromide for Chloride) without adjusting hydration parameters , as the chloride salt is generally more hydrophilic and hydrates more readily.

| Component | Specification | Function |

| DHDMAC | >98% Purity (TLC); Synthetic | Primary Cationic Lipid (Charge provider) |

| DOPE | >99% Purity; 1,2-dioleoyl-sn-glycero-3-PE | Helper Lipid (Promotes fusogenicity/HII phase) |

| Cholesterol | >99% Purity; Recrystallized | Stabilizer (Prevents serum leakiness) |

| Chloroform | HPLC Grade, Amylene stabilized | Organic Solvent (Lipid dissolution) |

| HEPES Buffer | 20mM, pH 7.4, 5% Glucose | Hydration Medium (Avoid PBS initially to prevent aggregation) |

Safety Warning: DHDMAC is a cationic surfactant. It is cytotoxic at high concentrations and can cause severe irritation to mucous membranes. All handling of dry powder must occur in a fume hood.

Methodology 1: Thin-Film Hydration (Vesicle Formation)

This protocol is the "Gold Standard" for creating multilamellar vesicles (MLVs) which are subsequently sized down. It is ideal for encapsulating hydrophilic drugs or preparing vaccine adjuvants.

Mechanism of Action

We utilize the Gel-to-Liquid Crystalline Phase Transition . DHDMAC (C16 chains) has a

Step-by-Step Protocol

1. Lipid Stock Preparation

-

Dissolve DHDMAC in Chloroform/Methanol (9:1 v/v) to a concentration of 10 mg/mL .

-

Note: Methanol is added to aid the solubility of the quaternary ammonium salt.

2. Film Formation

-

In a round-bottom flask, mix DHDMAC and helper lipids.

-

Standard Formulation: DHDMAC : DOPE : Cholesterol (Molar Ratio 1 : 1 : 0.5).

-

-

Evaporate solvent using a Rotary Evaporator:

-

Bath Temp: 50°C.

-

Pressure: Ramp down to 150 mbar slowly to prevent bumping.

-

Duration: 30 mins after visible dryness.

-

-

Critical Step: Place flask in a vacuum desiccator overnight to remove trace solvent. Residual chloroform increases cytotoxicity.

3. Hydration (The Critical Control Point)

-

Pre-heat HEPES buffer (pH 7.4) to 60°C .

-

Add buffer to the dried lipid film.[1]

-

Rotate flask at atmospheric pressure at 60°C for 45 minutes .

-

Observation: The film should peel off and form a cloudy, milky suspension (MLVs). If lipid chunks remain, increase speed and temperature.

4. Downsizing (Extrusion)

-

Assemble a thermobarrel extruder set to 60°C .

-

Pass the MLV suspension through polycarbonate membranes in decreasing pore sizes:

-

400 nm (5 passes)

-

100 nm (11 passes)

-

-

Result: Large Unilamellar Vesicles (LUVs) with PDI < 0.2.

Workflow Visualization

Figure 1: Thin-Film Hydration workflow emphasizing temperature control above the phase transition (

Methodology 2: Ethanol Injection (Nanoparticle/LNP Assembly)

This method is preferred for Gene Delivery (siRNA/mRNA) . It produces smaller, solid-core lipid nanoparticles (LNPs) rather than hollow vesicles.

Protocol

-

Organic Phase: Dissolve DHDMAC and helper lipids in 100% Ethanol (Total lipid conc: 20 mg/mL).

-

Aqueous Phase: Prepare Acetate Buffer (pH 4.0) or HEPES (pH 7.[1]4) containing the nucleic acid cargo (if co-encapsulating).

-

Injection:

-

Under vigorous stirring (magnetic stirrer at 700 RPM) or using a microfluidic device.

-

Inject the Ethanol phase into the Aqueous phase at a ratio of 1:3 (Ethanol:Water) .

-

Rate: Rapid injection prevents large aggregate formation.

-

-

Dialysis: Dialyze against PBS for 12 hours (100kDa MWCO) to remove ethanol and neutralize pH.

Characterization & Quality Control

For DHDMAC carriers, the Zeta Potential is the primary indicator of successful surface engineering.

| Parameter | Method | Target Specification | Troubleshooting |

| Particle Size | Dynamic Light Scattering (DLS) | 80–140 nm | If >200nm, increase sonication energy or extrusion passes. |

| Polydispersity (PDI) | DLS | < 0.20 | High PDI indicates aggregation. Check buffer salinity (too high salt shields charge). |

| Zeta Potential | ELS (Electrophoretic Light Scattering) | +30 to +55 mV | If < +20 mV, DHDMAC content is too low or lipids degraded. |

| Encapsulation Efficiency | Ultrafiltration (Centricon) | > 85% (for DNA) | Low EE% suggests incorrect N/P (Nitrogen/Phosphate) ratio. |

Expert Insight: The N/P Ratio

When complexing DHDMAC with DNA/RNA, do not calculate based on weight. Calculate the N/P ratio (Molar ratio of Nitrogen in DHDMAC to Phosphate in DNA).

-

Optimal Range: N/P = 3:1 to 5:1.

-

This ensures complete neutralization of the DNA and provides a net positive charge for cellular entry.

Mechanism of Interaction

Understanding how DHDMAC carriers interact with the endosome is vital for explaining efficacy.

Figure 2: The "Proton Sponge" effect is less relevant for quaternary amines like DHDMAC; instead, mechanism relies on electrostatic destabilization of the endosomal membrane.

Troubleshooting & Optimization

Issue: Aggregation upon adding PBS.

-

Cause: DHDMAC is highly sensitive to ionic strength. High salt concentrations compress the electrical double layer, causing Van der Waals forces to dominate (aggregation).

-

Solution: Formulate in 5% Dextrose or low-salt HEPES. Add salt only after the particles are formed and stable, or use PEG-lipids (PEG-DSPE) at 1-2 mol% to provide steric stabilization.

Issue: Low Transfection Efficiency.

-

Cause: The carrier is too stable.

-

Solution: Incorporate DOPE (helper lipid). DOPE has a cone shape that promotes the formation of the inverted hexagonal phase (

), which destabilizes the endosomal membrane and aids cargo release [1].

References

-

Cationic Liposome Formulation: Lonez, C., et al. (2008). Cationic liposomal lipids: From gene carriers to cell signaling. Progress in Lipid Research. [Link]

-

Phase Behavior of Dialkyl Quats: Feitosa, E., et al. (2006). Phase transition and aggregation of cationic surfactants. Advances in Colloid and Interface Science. [Link]

-

DHDMAC/DDA in Vaccines: Christensen, D., et al. (2011). Cationic liposomes as vaccine adjuvants. Expert Review of Vaccines. [Link]

-

General Preparation of Cationic Liposomes: Avanti Polar Lipids. Preparation of Liposomes. [Link]

Sources

Application Notes & Protocols: Dihexadecyl Dimethyl Ammonium Chloride in Antimicrobial Surface Coating Research

Introduction

The proliferation of pathogenic microorganisms on surfaces poses a significant threat in healthcare, food processing, and public environments. This has driven extensive research into the development of antimicrobial coatings designed to reduce microbial loads and prevent cross-contamination.[1][2] Quaternary Ammonium Compounds (QACs) have emerged as a prominent class of disinfectants due to their broad-spectrum efficacy and cost-effectiveness.[3][4] Among these, Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) is a cationic surfactant with potent antimicrobial properties, making it an excellent candidate for incorporation into durable surface coatings.[5]

This guide provides a comprehensive overview of DHDMAC, its mechanism of action, and detailed protocols for its application in antimicrobial surface coating research. It is intended for researchers, scientists, and professionals in drug and material development, offering field-proven insights and methodologies to harness the antimicrobial potential of DHDMAC.

Physicochemical Properties of Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)

Understanding the fundamental properties of DHDMAC is crucial for formulation and application development.

| Property | Value | Source(s) |

| Chemical Name | Dihexadecyl dimethyl ammonium chloride | [5][6] |

| Synonyms | Dicetyldimethylammonium chloride, Quaternium-31 | [6][7] |

| CAS Number | 1812-53-9 | [5][6][7] |

| Molecular Formula | C₃₄H₇₂ClN | [5][6] |

| Molecular Weight | 530.41 g/mol | [6][7] |

| Appearance | White to off-white waxy solid or powder | [5][8] |

| Solubility | Soluble in ethanol, chloroform; forms colloidal dispersions in water | [5][8] |

| Melting Point | >58-85°C | [5][9] |

Mechanism of Antimicrobial Action

The efficacy of DHDMAC, like other QACs, stems from its molecular structure, which features a positively charged nitrogen head and long hydrophobic alkyl chains.[10][11] This dual character allows it to disrupt microbial cells through a multi-step process.

Causality of Action:

-

Electrostatic Attraction: Microorganisms such as bacteria and fungi typically possess a net negative charge on their cell surfaces. The cationic head of the DHDMAC molecule is electrostatically attracted to these negatively charged sites.[4][10]

-

Intercalation and Membrane Disruption: The long, hydrophobic dihexadecyl (C16) chains penetrate and embed themselves into the lipid bilayer of the microbial cell membrane.[12] This is the critical step, as the long alkyl chains destabilize the membrane's structural integrity, much like a detergent.[10][12]

-

Leakage of Cellular Components: The disruption of the membrane increases its permeability, leading to the leakage of essential intracellular components such as potassium ions, nucleotides, and proteins.[12][13][14]

-

Cell Death: The loss of these vital components and the collapse of the membrane potential ultimately lead to the inhibition of cellular processes and cell death.[10][12][13]

This contact-killing mechanism is highly efficient and provides broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][15]

Caption: Antimicrobial mechanism of DHDMAC against a bacterial cell.

Application Protocol: Preparation and Application of DHDMAC Coatings

This section details a generalized, yet robust, workflow for creating and applying DHDMAC-based antimicrobial coatings. Researchers should optimize concentrations and parameters based on the specific substrate and intended application.

Materials and Reagents

-

Dihexadecyl dimethyl ammonium chloride (DHDMAC) (Purity ≥98%)

-

Solvent: Ethanol (95% or absolute) or Isopropanol

-

Coating Polymer/Binder (e.g., Polyurethane, Acrylic, Siloxane-based resin)

-

Substrates (e.g., 1" x 1" glass slides, stainless steel coupons)

-

Detergent (e.g., Alconox)

-

Deionized (DI) water

-

Ultrasonic bath

-

Magnetic stirrer and stir bars

-

Coating application equipment (dip coater, spray gun, or spin coater)

-

Curing oven

Protocol Steps

Step 1: Substrate Preparation (Self-Validating System) Causality: Proper cleaning is paramount to remove organic residues and contaminants, ensuring uniform coating adhesion and preventing invalidation of antimicrobial test results.

-

Scrub substrates thoroughly with a non-ionic detergent solution.

-

Rinse extensively with tap water, followed by a final rinse with DI water.

-

Place substrates in a beaker with DI water and sonicate for 15 minutes to remove any remaining particulates.

-

Rinse again with DI water and dry completely in an oven at 60°C or with a stream of nitrogen.

-

Store in a clean, sealed container until use.

Step 2: DHDMAC-Coating Formulation Causality: DHDMAC is typically incorporated into a carrier matrix (polymer) that provides durability and adhesion to the surface. The concentration of DHDMAC is a critical variable affecting antimicrobial efficacy.

-

Prepare a 1% (w/v) stock solution of DHDMAC by dissolving 1.0 g of DHDMAC powder in 100 mL of ethanol. Use a magnetic stirrer to ensure complete dissolution.

-

In a separate container, prepare the polymer coating solution according to the manufacturer's instructions.

-

Incorporate the DHDMAC into the polymer solution. A typical starting concentration is 0.5-2.0% DHDMAC by weight of the final coating formulation.

-

Example: For a final formulation with 10 g of polymer solids, add 5-20 mL of the 1% DHDMAC stock solution (providing 50-200 mg of DHDMAC). Adjust solvent content as needed to maintain appropriate viscosity.

-

-

Mix the final formulation thoroughly for at least 30 minutes.

Step 3: Coating Application (Example: Dip Coating) Causality: The application method determines the thickness and uniformity of the coating, which directly impacts its performance and durability. Dip coating provides excellent control over these parameters.

-

Mount the prepared substrate onto the dip coater arm.

-

Immerse the substrate into the DHDMAC-coating formulation at a constant speed (e.g., 100 mm/min).

-

Hold the substrate in the solution for a dwell time of 60 seconds to allow for complete wetting.

-

Withdraw the substrate at a constant, controlled speed (e.g., 50 mm/min). The withdrawal speed is a key parameter for controlling coating thickness.

-

Allow the coated substrate to air-dry in a vertical position for 10-15 minutes to allow initial solvent evaporation.

Step 4: Curing Causality: Curing cross-links the polymer matrix, solidifying the coating and permanently immobilizing the DHDMAC molecules onto the surface.

-

Place the air-dried substrates in a pre-heated oven.

-

Cure according to the polymer manufacturer's specifications (e.g., 80°C for 1 hour).

-

After curing, allow the substrates to cool to room temperature in a desiccator before testing.

Caption: General workflow for preparing DHDMAC antimicrobial surfaces.

Protocol: Evaluation of Antimicrobial Efficacy

Evaluating the performance of the coated surface is a critical validation step. Standardized quantitative methods are essential for generating reliable and comparable data.

Quantitative Efficacy Test (Adapted from ISO 22196)

This method measures the ability of a treated surface to kill or inhibit the growth of microorganisms over a 24-hour period.

Materials:

-

Coated test substrates and uncoated control substrates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)

-

Nutrient broth and agar

-

Sterile cover films (e.g., 40 mm x 40 mm)

-

Neutralizing solution (e.g., Dey-Engley Broth)

-

Incubator (35 ± 1°C)

-

Humid chamber (>90% relative humidity)

Protocol Steps:

-

Prepare Inoculum: Culture bacteria overnight in nutrient broth. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Inoculation: Pipette 0.4 mL of the bacterial suspension onto the center of each test and control substrate (50 mm x 50 mm).

-

Cover: Gently place a sterile cover film over the inoculum, ensuring it spreads evenly but does not leak over the edges.

-

Incubation: Place the samples in a humid chamber and incubate at 35°C for 24 hours.

-

Recovery: After incubation, lift the cover film and place both the substrate and the film into a sterile container with 10 mL of neutralizing solution.

-

Elution: Vortex or sonicate the container vigorously for 1 minute to recover the surviving bacteria.

-

Enumeration: Perform serial dilutions of the neutralizing solution and plate onto nutrient agar plates using the spread plate method.

-

Incubate Plates: Incubate the agar plates at 35°C for 24-48 hours and count the colonies (CFU).

-

Calculate Log Reduction:

-

Let U = Average CFU recovered from control samples.

-

Let A = Average CFU recovered from coated test samples.

-

Log Reduction = log₁₀(U) - log₁₀(A)

-

A log reduction ≥ 2 (99% reduction) is typically considered effective.

-

Caption: Workflow for quantitative antimicrobial efficacy testing.

Protocol: Assessment of Coating Durability

A coating's ability to withstand regular cleaning and physical wear is crucial for its real-world utility. The following protocol is based on the principles of the EPA's test method for antimicrobial coatings.[16][17][18]

Durability Abrasion Test (Adapted from EPA MB-40-00)

Materials:

-

Coated substrates

-

Abrasion apparatus

-

Sponges

-

Chemical solutions for wet abrasion (e.g., disinfectant wipes, cleaning solutions)

Protocol Steps:

-

Prepare Samples: Secure the coated substrates in the abrasion apparatus.

-

Wear Regimen: The test involves subjecting the surfaces to a series of wet and dry abrasion cycles to simulate cleaning.[16][18]

-

Wet Abrasion: Use a sponge soaked in a relevant cleaning or disinfecting solution. Perform a set number of back-and-forth wipes across the surface.

-

Dry Abrasion: Use a dry sponge to perform a set number of wipes.

-

Alternating Cycles: A typical regimen involves alternating between wet and dry abrasion cycles to simulate realistic conditions.[16]

-

-

Post-Abrasion Efficacy Testing: After completing the specified number of abrasion cycles, the substrates are tested for antimicrobial efficacy using the quantitative protocol described in Section 3.0.

-

Analysis: Compare the log reduction of the abraded surfaces to that of unabraded surfaces to determine the impact of wear on antimicrobial performance. A durable coating should maintain a high log reduction value even after significant abrasion.[17]

Summary of Abrasion Treatments

| Treatment Type | Description | Purpose |

| Unabraded Control | Coated surface, no abrasion | Establishes baseline efficacy of the coating. |

| Dry Abrasion | Wiping with a dry sponge for a set number of cycles. | Simulates physical wear from dry contact. |

| Wet Abrasion | Wiping with a sponge soaked in a cleaning/disinfectant solution. | Simulates the combined effect of physical and chemical stress from cleaning protocols. |

Safety and Handling

DHDMAC and its formulations require careful handling in a laboratory setting.

-

Eye Protection: DHDMAC can cause serious eye damage.[7][19] Always wear safety goggles or a face shield.

-

Skin Protection: At high concentrations, QACs can be skin irritants.[20] Wear nitrile gloves when handling DHDMAC powder and solutions.

-

Respiratory Protection: Handle DHDMAC powder in a well-ventilated area or a fume hood to avoid inhaling dust.[8]

-

Environmental Hazard: DHDMAC is very toxic to aquatic life with long-lasting effects.[7] Dispose of all waste in accordance with local environmental regulations. Do not pour solutions down the drain.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Achieves Antimicrobial Efficacy.

- Anonymous. The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes.

- ChemicalBook. Dihexadecyl dimethyl ammonium chloride suppliers & manufacturers in China.

- PubChem. Distearyldimethylammonium chloride.

- ResearchGate. Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.

- ChemBK. Dihexadecyl dimethyl ammonium chloride.

- ResearchGate. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.

- Anonymous. Dihexadecyl Dimethyl Ammonium Chloride: Technical Specifications and Applications.

- Chemchart. Dihexadecyl dimethyl ammonium chloride (1812-53-9, 68002-59-5).

- PubChem. Dicetyldimethylammonium chloride.

- ResearchGate. Poly (dimethyl diallyl ammonium chloride) incorporated multilayer coating on biodegradable AZ31 magnesium alloy with enhanced resistance to chloride corrosion and promoted endothelialization | Request PDF.

- PubMed. Mechanism of the Action of Didecyldimethylammonium Chloride (DDAC) Against Escherichia Coil and Morphological Changes of the Cells.

- PubMed. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances.

- EPA. Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings MB-4-00.

- Anonymous. EPA Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings.

- PubMed. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride.

- NIH. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC.

- ChemicalBook. Dihexadecyl dimethyl ammonium chloride | 1812-53-9.

- Anonymous. A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios.

- NIH. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods.

- MDPI. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.

- ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology.

- Academic Journals. The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ.

- Situ Biosciences. EPA - Test Method for Evaluating the Efficacy of Antimicrobial Surface Coatings (SOP MB-40-00).

- ResearchGate. (PDF) Hydroxypropyltrimethyl Ammonium Chloride Chitosan Nanoparticles Coatings for Reinforcement and Concomitant Inhibition of Anionic Water-Sensitive Dyes Migration on Fragile Paper Documents.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]